

# Early-Phase Clinical Trial Data for Claturafenib: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Claturafenib (PF-07799933; formerly ARRY-440) is an investigational, orally active, brain-penetrant, selective, pan-mutant BRAF inhibitor.[1][2][3] It has been designed to target cancers harboring BRAF mutations, including both the common V600 mutations and the less frequent non-V600 mutations, which are often resistant to first-generation BRAF inhibitors.[1][2] This technical guide provides a comprehensive overview of the available early-phase clinical trial data for Claturafenib, along with key preclinical findings, experimental protocols, and an exploration of its mechanism of action.

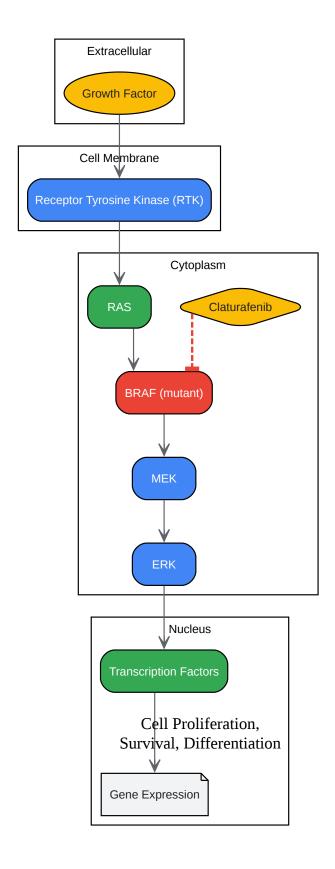
### **Mechanism of Action**

Claturafenib is a potent inhibitor of the MAPK/ERK signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer.[4] It selectively targets mutated BRAF proteins, disrupting their ability to signal downstream to MEK and ERK, thereby inhibiting tumor cell proliferation.[1] A key feature of Claturafenib is its ability to inhibit both monomeric (Class I) and dimeric (Class II and III) forms of mutant BRAF.[1] Unlike some earlier BRAF inhibitors, Claturafenib spares wild-type RAF, which may reduce the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a known mechanism of toxicity for some agents in this class.[1][2]

## **Signaling Pathway**



The following diagram illustrates the role of BRAF in the MAPK/ERK signaling pathway and the point of intervention for **Claturafenib**.





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Caption: MAPK/ERK signaling pathway and Claturafenib's mechanism of action.

# Preclinical Data In Vitro pERK Inhibition

**Claturafenib** has demonstrated potent inhibition of phosphorylated ERK (pERK) in various cancer cell lines harboring different classes of BRAF mutations.

Cell Line	BRAF Mutation Class	IC50 (nM) for pERK Inhibition
HT29	Class I (V600E)	1.6[5]
Various	Class I	0.7 - 7[2][5]
Various	Class II	10 - 14[2][5]
Various	Class III	0.8 - 7.8[2][5]
Various	Indel mutations	113 - 179[2][5]
Acquired BRAF p61 splice variant	-	59[2][5]
Acquired NRASQ61K	-	16[2][5]

### In Vivo Xenograft Models

In preclinical xenograft models using human tumor cells implanted in mice, **Claturafenib** demonstrated significant anti-tumor activity.



Xenograft Model	Treatment	Outcome
CTG-1441 PDX	Claturafenib (30 mg/kg; p.o.; once daily)	Tumor regression[5]
CTG-0362 PDX	Claturafenib (30 mg/kg; p.o.; once daily)	Tumor regression[5]
BxPC-3	Claturafenib (30 mg/kg; p.o.; once daily)	Tumor regression[5]

## **Early-Phase Clinical Trial Data**

Two key early-phase clinical trials have provided initial data on the safety and efficacy of **Claturafenib** and the closely related RAF dimer inhibitor, BGB-3245.

- NCT05355701: A Phase 1 study of Claturafenib (PF-07799933) as a single agent and in combination with other therapies in patients with advanced solid tumors with BRAF alterations.[6][7][8]
- NCT04249843: A Phase 1a/1b study of BGB-3245 in patients with advanced or refractory tumors harboring MAPK pathway aberrations.[4][9][10]

Patient Demographics and Trial Design (BGB-3245,

NCT04249843)

Characteristic	Value
Number of Patients	42 (as of Sep 1, 2022)[10]
Median Age	60 years[10]
Median Prior Lines of Therapy	3[10]
Dose Escalation	Starting dose of 5 mg once daily, with 6 dose levels explored[4][10]
Maximum Tolerated Dose (MTD)	40 mg once daily[4][10]





# Safety and Tolerability (BGB-3245, NCT04249843)

The safety profile of BGB-3245 was found to be manageable and consistent with other MAPK pathway inhibitors.

Adverse Event (Treatment- Related)	Any Grade (%)	Grade ≥3 (%)
Rash acneiform	33%	Not specified
Rash maculopapular	24%	Not specified
Fever	17%	Not specified
ALT elevations	12%	Not specified
Nausea	12%	Not specified

Dose interruptions due to adverse events occurred in 60% of patients, and dose discontinuations due to adverse events occurred in 21% of patients.[10]

Pharmacokinetics (BGB-3245, NCT04249843)

Parameter	Value
Time to Maximum Concentration (Tmax)	~2 hours[10]
Terminal Half-life	Long[10]
Accumulation at Steady-State	7.4-fold average accumulation in exposure[10]

Preliminary Efficacy (BGB-3245, NCT04249843)

Efficacy Endpoint	Value
Disease Control Rate	48% (79% in another report)[10][11]
Objective Responders	1 Complete Response (CR), 5 confirmed Partial Responses (cPR), 2 unconfirmed PR (uPR)[10]



Objective responses were observed in patients with various tumor types, including BRAF V600E melanoma (post-BRAF/MEK and checkpoint inhibitors), NRAS mutant melanoma, BRAF V600E low-grade serous ovarian cancer, BRAF V600E cholangiocarcinoma, BRAF K601E/PIK3CA endometrial cancer, and KRAS G12D appendiceal cancer.[10]

### Safety (Claturafenib, NCT05355701)

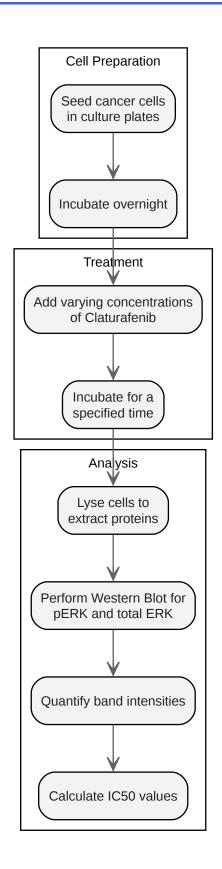
In the Phase 1 trial of **Claturafenib** monotherapy, the treatment was well-tolerated with no dose-limiting toxicities observed, and the maximum tolerated dose was not reached.[1]

Treatment-Emergent Adverse Event (Monotherapy)	Any Grade (%)	Grade ≥3 (%)
Fatigue	44%	0%
Headache	28%	0%
Vision blurred	22%	6% (one patient)
Lipase increased	16%	0%

# Experimental Protocols In Vitro pERK Inhibition Assay

A general protocol for assessing pERK inhibition in vitro, based on common methodologies, is as follows:





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Caption: A generalized workflow for an in vitro pERK inhibition assay.



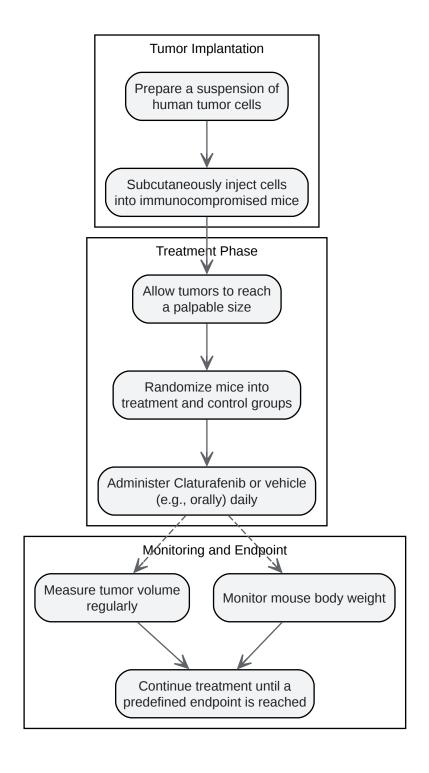
#### **Detailed Steps:**

- Cell Culture: Cancer cell lines with known BRAF mutations are cultured in appropriate media and conditions.
- Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with a range of concentrations of **Claturafenib** or a vehicle control (e.g., DMSO) for a specified duration.
- Lysis: After treatment, cells are washed and lysed to extract total protein.
- Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (as a loading control).
- Detection and Quantification: Membranes are incubated with secondary antibodies and visualized using a chemiluminescent substrate. Band intensities are quantified using densitometry.
- Data Analysis: The ratio of pERK to total ERK is calculated for each treatment condition. The IC50 value, the concentration of Claturafenib that inhibits pERK by 50%, is determined by plotting the percentage of pERK inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

### In Vivo Xenograft Tumor Assay

A general protocol for evaluating the in vivo efficacy of **Claturafenib** in a xenograft model is outlined below.





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Caption: A generalized workflow for an in vivo xenograft tumor assay.

**Detailed Steps:** 



- Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of human tumor cells.
- Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
- Drug Administration: **Claturafenib** is administered to the treatment group, typically by oral gavage, at a specified dose and schedule. The control group receives a vehicle solution.
- Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
- Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size, or after a predetermined treatment duration.
- Data Analysis: Tumor growth curves are plotted for each group. The efficacy of Claturafenib
  is assessed by comparing the tumor growth in the treated group to the control group.
   Statistical analysis is performed to determine the significance of any anti-tumor effects.

### Conclusion

The early-phase clinical data for **Claturafenib** and the related compound BGB-3245 are promising. The preclinical data demonstrate potent and selective inhibition of mutant BRAF and significant anti-tumor activity in vivo. The initial clinical findings suggest a manageable safety profile and encouraging signs of efficacy in a heavily pretreated patient population with a variety of BRAF-mutant solid tumors. Further clinical investigation in larger, more defined patient cohorts is ongoing and will be crucial to fully elucidate the therapeutic potential of **Claturafenib**. The novel, pharmacokinetics-informed dose-escalation design employed in the **Claturafenib** trial may also serve as a new paradigm for accelerating the early clinical development of next-generation targeted therapies.[1][2]



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